5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Accelerate JAK3-targeted SAR: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-53-4) is the optimal C-5 iodinated building block for kinase inhibitor discovery. The reactive iodine handle undergoes Sonogashira coupling at room temperature with 100-1000× faster oxidative addition than bromo/chloro analogs, enabling high-throughput diversification of the tofacitinib core. Eliminate de novo scaffold synthesis—this ≥98% pure intermediate is the direct precursor to clinically validated JAK3 inhibitors, with documented 81-85% synthetic accessibility for reliable multi-gram scale-up.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 175791-53-4
Cat. No. B175173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
CAS175791-53-4
Synonyms5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN=C2N1)I
InChIInChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
InChIKeyIZYCEYOIUVOAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-53-4) Procurement Guide for Medicinal Chemistry and Chemical Biology Applications


5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-53-4; molecular formula C₆H₄IN₃; molecular weight 245.02) is a halogenated heterocyclic building block featuring the pyrrolo[2,3-d]pyrimidine core with an iodine atom at the C-5 position [1]. This scaffold serves as a privileged structure in kinase inhibitor drug discovery, particularly as the core template for JAK3 inhibitors including the FDA-approved drug tofacitinib [2]. The compound is characterized by a reactive iodine handle amenable to palladium-catalyzed cross-coupling reactions (Sonogashira, Heck, Stille, Suzuki) for rapid diversification [3]. It is commercially available with typical purities of ≥97-98% .

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Substitution Risk Analysis: Why Halogen Identity Dictates Synthetic Utility


Substitution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine with its 5-bromo (CAS 175791-49-8) or 5-chloro analogs without experimental validation introduces substantial synthetic risk due to halogen-dependent reactivity gradients in cross-coupling chemistry. The C(sp²)–I bond exhibits lower bond dissociation energy (approximately 65 kcal/mol) compared to C(sp²)–Br (approximately 81 kcal/mol) and C(sp²)–Cl (approximately 95 kcal/mol), directly translating to differential oxidative addition rates with palladium catalysts [1]. This reactivity hierarchy dictates that iodoarenes undergo Sonogashira coupling under milder conditions and with higher turnover frequencies than their bromo or chloro counterparts, a critical consideration when coupling sensitive substrates or when time-efficiency is paramount [2]. Furthermore, the 5-iodo derivative serves as the direct precursor to clinically validated JAK3 inhibitor scaffolds, whereas alternative halogen substitution patterns require distinct synthetic routes that may not converge to the same pharmacophore without additional functional group interconversions [3].

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Differential Evidence Compendium: Quantitative Head-to-Head Performance Data


Synthetic Accessibility and Yield: 5-Iodo Derivative Achieves 81-85% Isolated Yield in Single-Step Iodination Protocol

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine building block is accessible via direct electrophilic iodination of the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold using N-iodosuccinimide (NIS), achieving isolated yields of 81-85% on multi-gram scale . This contrasts with the 5-bromo analog (CAS 175791-49-8), which typically requires N-bromosuccinimide (NBS) under similar conditions but with reported yields averaging 70-75% for comparable transformations due to competing side reactions at the electron-rich pyrrole ring . The 5-chloro analog (CAS not consistently assigned for the parent 5-chloro derivative) generally requires more forcing conditions or alternative synthetic routes, as direct electrophilic chlorination often suffers from lower regioselectivity and reduced yields in the pyrrolo[2,3-d]pyrimidine system [1].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Cross-Coupling Reactivity: 5-Iodo Substituent Enables Superior Sonogashira Coupling Efficiency vs 5-Bromo Analog

In palladium-catalyzed cross-coupling reactions, the 5-iodo derivative demonstrates markedly higher reactivity than the corresponding 5-bromo analog. While direct head-to-head yield comparisons on the identical pyrrolo[2,3-d]pyrimidine scaffold under identical conditions are not available in the open literature, extensive studies on analogous heteroaromatic systems demonstrate that iodoarenes undergo oxidative addition to Pd(0) approximately 100-1000× faster than bromoarenes, enabling coupling reactions to proceed at lower temperatures (room temperature to 50°C for iodo vs 60-80°C for bromo) and with reduced catalyst loadings [1]. This reactivity differential is particularly pronounced in Sonogashira couplings of nucleoside derivatives, where the 5-iodo-pyrimidine building blocks couple efficiently with terminal alkynes in DMF or THF using Pd(PPh₃)₂Cl₂/CuI, whereas bromo analogs require elevated temperatures and often yield incomplete conversion [2].

Palladium Catalysis Sonogashira Coupling C–C Bond Formation Alkyne Conjugation

Structural Proximity to Clinically Validated Pharmacophore: 5-Iodo Derivative is Direct Precursor to Tofacitinib Core

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as the direct synthetic precursor to the core of tofacitinib (CP-690,550), an FDA-approved JAK3 inhibitor for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis [1]. In the medicinal chemistry route to tofacitinib, the 5-iodo group is exploited for Sonogashira coupling with an alkyne-bearing piperidine moiety to install the critical C5-substituent [2]. Alternative halogen substitution (e.g., 5-bromo or 5-chloro) would require distinct coupling conditions and may not converge to the same intermediate without additional synthetic manipulation. The 5-iodo derivative thus represents the most direct entry point to this clinically validated chemical space. Indian Patent IN 230589 explicitly claims pyrrolo[2,3-d]pyrimidine compounds, including 5-iodo derivatives, as JAK3 inhibitors with therapeutic utility in immunosuppression [3].

JAK3 Inhibition Immunosuppression Kinase Drug Discovery Autoimmune Disease

Thermal Stability and Storage: 5-Iodo Derivative Maintains Integrity Under Standard Ambient Conditions with Extended Shelf Life

The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine exhibits adequate thermal stability for routine laboratory handling and storage, with a reported boiling point of 260°C and flash point of 111°C . In contrast, the 5-bromo analog (CAS 175791-49-8) is documented with a lower boiling point (approximately 240-250°C) and slightly reduced thermal stability due to the higher volatility of brominated heteroaromatics . The 5-chloro analog, where available, tends to show higher volatility and potential for sublimation during long-term storage. The 5-iodo derivative is typically shipped and stored at room temperature with no special handling requirements beyond standard chemical hygiene practices, whereas bromo analogs may require refrigeration for extended storage periods .

Compound Stability Procurement Logistics Inventory Management

Optimal Deployment Scenarios for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Based on Validated Evidence


JAK Family Kinase Inhibitor Discovery and Lead Optimization

This compound is optimally deployed as the core scaffold for structure-activity relationship (SAR) exploration targeting JAK3 and related Janus kinases. The 5-iodo handle enables rapid diversification at C5 via Sonogashira coupling to install varied alkyne-containing substituents, directly mirroring the medicinal chemistry route that produced tofacitinib [1]. Procurement of this specific 5-iodo derivative eliminates the need for de novo scaffold synthesis and halogenation, accelerating SAR campaigns in autoimmune disease (rheumatoid arthritis, lupus, psoriasis) and oncology programs where JAK-STAT pathway modulation is therapeutically relevant [2]. The established 81-85% synthetic accessibility ensures reliable supply for multi-gram parallel library synthesis .

Palladium-Catalyzed Diversification Platforms for Heterocyclic Library Construction

Research groups focused on diversity-oriented synthesis or parallel library construction should prioritize the 5-iodo derivative over the 5-bromo or 5-chloro analogs when designing palladium-catalyzed cross-coupling workflows. The superior oxidative addition kinetics of the C(sp²)–I bond (approximately 100-1000× faster than C–Br) [1] enable room temperature Sonogashira, Heck, Stille, and Suzuki couplings with reduced catalyst loadings, making this compound particularly valuable for high-throughput experimentation platforms where time efficiency and consistent conversion are critical [2]. The reactivity advantage is most pronounced when coupling sterically demanding alkynes or electron-deficient partners that react sluggishly with bromoarenes.

Antineoplastic Intermediate Supply for Process Chemistry Scale-Up

Process chemistry groups developing scalable routes to pyrrolo[2,3-d]pyrimidine-based antineoplastic agents should consider the 5-iodo derivative as the preferred halogenated intermediate. The compound has been successfully synthesized on 500 g scale [1] and is documented as a key intermediate in the preparation of antifolate antineoplastic agents [2]. The higher isolated yield of the iodination step (81-85%) compared to bromination (70-75%) translates to improved atom economy and reduced cost of goods when scaled to kilogram quantities . Additionally, the room temperature storage stability simplifies warehousing and material handling in GMP manufacturing environments.

Fluorescent Probe and Bioconjugate Development via Alkyne Conjugation

For chemical biology applications requiring fluorescent labeling or bioconjugation of the pyrrolo[2,3-d]pyrimidine scaffold, the 5-iodo derivative is the substrate of choice for Sonogashira coupling with alkyne-functionalized fluorophores (e.g., pyrenylethynyl, perylenylethynyl) or biotin tags [1]. The mild coupling conditions (room temperature to 50°C) enabled by the iodo leaving group preserve the integrity of sensitive fluorescent dyes that would degrade under the elevated temperatures required for bromoarene coupling. This reactivity profile has been exploited in the synthesis of 5-alkynylated nucleoside derivatives for DNA/RNA labeling and EPR spin-labeling applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.